molecular formula C23H29N3O4S B6494331 N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-ethylphenyl)ethanediamide CAS No. 896288-58-7

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-ethylphenyl)ethanediamide

Cat. No.: B6494331
CAS No.: 896288-58-7
M. Wt: 443.6 g/mol
InChI Key: HVFIHJIAHRGIPK-UHFFFAOYSA-N
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Description

This compound is a structurally complex ethanediamide derivative featuring a pyrrolidine scaffold substituted with a 2,5-dimethylbenzenesulfonyl group and an N'-(4-ethylphenyl) moiety.

Properties

IUPAC Name

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-4-18-9-11-19(12-10-18)25-23(28)22(27)24-15-20-6-5-13-26(20)31(29,30)21-14-16(2)7-8-17(21)3/h7-12,14,20H,4-6,13,15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFIHJIAHRGIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes compounds with partial structural or functional similarities but lacks direct analogs. Below is a comparative analysis based on available

Table 1: Key Structural and Functional Comparisons

Compound Name / Identifier Core Structure Functional Groups Reported Properties Source
N-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-ethylphenyl)ethanediamide (Target Compound) Pyrrolidine + ethanediamide Benzenesulfonyl, 4-ethylphenyl, amide N/A (no data in evidence) N/A
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine + sulfonamide Chromenone, fluorophenyl, sulfonamide MP: 175–178°C; Mass: 589.1 (M+1) Patent (Example 53)
(S)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide Imidazopyrazine + benzamide Pyrrolidine, butynoyl, pyridinyl Solid form stability data Patent (Formulation)
N-{4-[(4-Dimethylaminobenzylidene)amino]-6-[(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-... Triazine + oxazepine Dimethylamino, pyrrolidinyl, hydroxymethyl Synthetic intermediate Research Paper
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine + acetamide Sulfanyl, methylpyridinyl Crystal structure resolved Acta Cryst. E

Key Observations :

Structural Complexity : The target compound’s pyrrolidine-ethanediamide hybrid is distinct from sulfonamide (e.g., ) or benzamide (e.g., ) derivatives in the evidence. Its benzenesulfonyl group may enhance metabolic stability compared to simpler acetamides (e.g., ).

Synthetic Accessibility : Unlike the triazine-based compound , which requires multi-step conjugation, the target compound’s synthesis likely involves sulfonylation of pyrrolidine followed by amide coupling—a method analogous to but unverified in the evidence.

Thermal Properties : The sulfonamide in exhibits a melting point of 175–178°C, suggesting that the target compound (with a bulkier 2,5-dimethylbenzenesulfonyl group) may have higher thermal stability.

Biological Relevance : The imidazopyrazine derivative emphasizes the role of pyrrolidine in enhancing target binding; the target compound’s pyrrolidine-methyl group may similarly improve pharmacokinetics but lacks experimental validation.

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